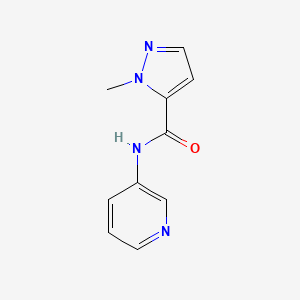

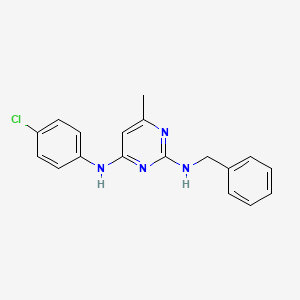

![molecular formula C17H17N3O3S B5516623 2-(4-{2-[(苯硫基)乙酰]碳酰肼基}苯氧基)乙酰胺](/img/structure/B5516623.png)

2-(4-{2-[(苯硫基)乙酰]碳酰肼基}苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic organic or inorganic substrates. For instance, the synthesis of related acetamide compounds often includes amidation reactions, where acyl chlorides react with amines or phenols in the presence of suitable catalysts and conditions to form the desired acetamide linkage (Xu & Trudell, 2005). Another example includes the use of cyano and fluoro substituted phenols as primary compounds to synthesize novel phenoxy-N-(substituted phenyl) acetamides (Yang Man-li, 2008).

Molecular Structure Analysis

The molecular structure of acetamide derivatives and similar compounds is typically characterized using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods provide insights into the arrangement of atoms within the molecule and the conformational dynamics. For example, Schiff base compounds synthesized from carbonohydrazide have been structurally characterized, revealing detailed information about their molecular geometry and intramolecular interactions (Seck et al., 2020).

Chemical Reactions and Properties

The chemical reactivity of acetamide derivatives can vary widely depending on the substituents attached to the acetamide moiety. These compounds can undergo various chemical reactions, including hydrolysis, reduction, and nucleophilic substitution, leading to the formation of new chemical entities. The synthesis and chemical properties of these compounds are often influenced by the nature of the substituents and the reaction conditions employed (Vavasori et al., 2023).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as melting point, boiling point, solubility, and crystal structure, are crucial for understanding their behavior in different environments. These properties are influenced by the molecular structure and the nature of the substituents. For instance, the crystal structure analysis of specific acetamide compounds provides insights into their solid-state properties and potential applications (Belay et al., 2012).

Chemical Properties Analysis

The chemical properties of acetamide derivatives, such as acidity, basicity, reactivity towards electrophiles and nucleophiles, and stability, are defined by their molecular structure. The presence of electron-withdrawing or electron-donating groups in the molecule can significantly alter its reactivity and interactions with other chemical species. Studies on similar compounds provide a basis for understanding the chemical behavior and potential reactivity of "2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide" (Zhang Da-yang, 2004).

科学研究应用

化学合成和药物开发

类似于 2-(4-{2-[(苯硫基)乙酰]碳酰肼基}苯氧基)乙酰胺的化合物经常被探索其在药物开发中的潜力。例如,2-氨基苯酚化学选择性乙酰化为 N-(2-羟苯基)乙酰胺,一种抗疟药合成的中间体,突出了此类化合物在制药中的作用 (Magadum & Yadav, 2018)。这项研究证明了特定化学反应在生产药物中间体中的重要性。

电化学研究和分析

相关化合物已被用于电化学研究中,用于分析药物制剂,例如基于丝网印刷电极和碳纳米管的对乙酰氨基酚(扑热息痛)的研究 (Fanjul-Bolado 等,2009)。这些研究对于开发新的药物质量控制分析方法至关重要。

结构表征和抗氧化活性

碳酰肼衍生物的合成和表征提供了对这些化合物的结构方面和潜在抗氧化活性的见解 (Seck 等,2020)。了解这些化合物的构效关系可以导致开发新的抗氧化剂。

作用机制

The compound PA regulates the activation of caspase-1 through interaction with the caspase-1 active site . In an AR animal model, PA significantly reduced the rub scoring increased by ovalbumin (OVA). The up-regulated IgE, histamine, interleukin (IL)-1β, and thymic stromal lymphopoietin (TSLP) levels in the serum of OVA-sensitized mice were significantly decreased by the treatment with PA .

未来方向

While specific future directions are not outlined in the available resources, the study concludes that PA showed the possibility to regulate AR in OVA-induced AR models, suggesting that it has therapeutic potential for the management of AR as a lead compound . This indicates that future research could potentially explore its use as a therapeutic agent in the treatment of allergic rhinitis.

属性

IUPAC Name |

2-[4-[(E)-[(2-phenylsulfanylacetyl)hydrazinylidene]methyl]phenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c18-16(21)11-23-14-8-6-13(7-9-14)10-19-20-17(22)12-24-15-4-2-1-3-5-15/h1-10H,11-12H2,(H2,18,21)(H,20,22)/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPRLMUKOAKDUID-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SCC(=O)NN=CC2=CC=C(C=C2)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)SCC(=O)N/N=C/C2=CC=C(C=C2)OCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

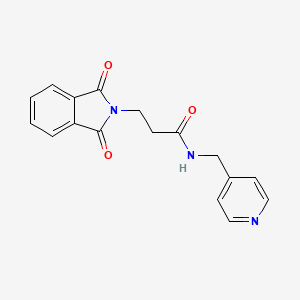

![2-(1H-benzimidazol-2-ylthio)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5516548.png)

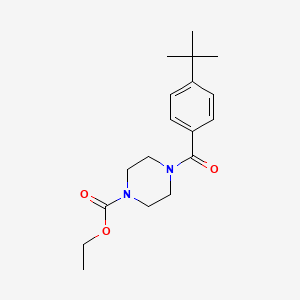

![(1S*,5R*)-3-(2-quinoxalinyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5516568.png)

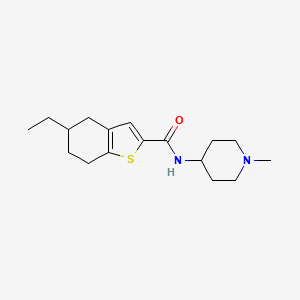

![N-(tert-butyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5516573.png)

![N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5516574.png)

![2-{[(2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5516582.png)

![2-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5516593.png)

![N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5516598.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5516619.png)